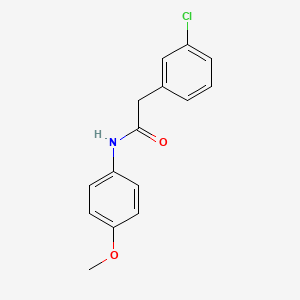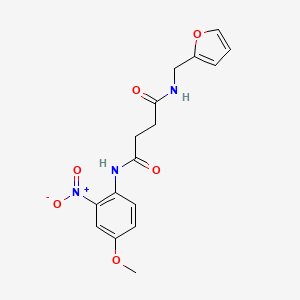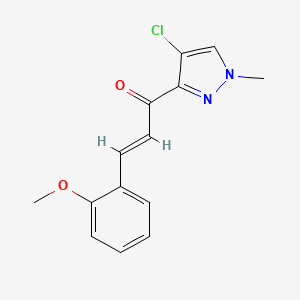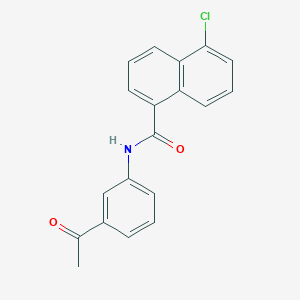
2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide, also known as CMA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. CMA is a white crystalline solid that is soluble in organic solvents and has a melting point of 105-107°C. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The mechanism of action of 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide is not fully understood. However, studies have suggested that 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide may act as a modulator of the endocannabinoid system, which plays a crucial role in pain perception and inflammation. 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has been shown to possess analgesic and anti-inflammatory properties in animal models. Studies have also suggested that 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide in lab experiments is its high solubility in organic solvents, which makes it easy to work with. Additionally, 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has been shown to possess potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. However, one limitation of using 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide in lab experiments is its limited availability, which can make it difficult to obtain in large quantities.
未来方向
There are several potential future directions for research on 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide. One direction is to further investigate its mechanism of action and its potential as a modulator of the endocannabinoid system. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research could be done to develop new analogs of 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide with improved pharmacological properties.
合成方法
2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide can be synthesized using various methods, including the reaction of 3-chlorobenzoyl chloride with 4-methoxyaniline in the presence of a base. This reaction yields 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide as a white crystalline solid with a yield of 70-80%. Other methods of synthesis include the reaction of 3-chloroaniline with p-anisidine in the presence of acetic anhydride and the reaction of 3-chlorobenzoyl chloride with p-anisidine in the presence of a base.
科学研究应用
2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has been shown to possess analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. Additionally, 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-7-5-13(6-8-14)17-15(18)10-11-3-2-4-12(16)9-11/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGCOKKKJPNAML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5394681.png)
![(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)[3-(3-pyridinylamino)propyl]amine](/img/structure/B5394689.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394696.png)

![3-[({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)methyl]pyridin-2-ol](/img/structure/B5394703.png)
![N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B5394708.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5394710.png)
![methyl 2-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B5394712.png)

![3-(4,5-dimethyl-1H-benzimidazol-2-yl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]propanamide](/img/structure/B5394737.png)
![rel-(4aS,8aR)-6-[(1-aminocyclobutyl)carbonyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5394740.png)

![{6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride](/img/structure/B5394755.png)
![4-[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5394761.png)